molecular formula C16H17N3O5 B14202145 {4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone CAS No. 831203-96-4

{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone

Cat. No.: B14202145
CAS No.: 831203-96-4
M. Wt: 331.32 g/mol
InChI Key: HTZBQDOGWOTIAG-UHFFFAOYSA-N
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Description

{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the hydroxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the nitrofuran moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The nitrofuran moiety is known for its ability to generate reactive oxygen species, which can induce oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    {4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone: Unique due to its specific substitution pattern and combination of functional groups.

    Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.

    Nitrofuran Compounds: Molecules containing the nitrofuran moiety but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a hydroxyphenylmethyl group and a nitrofuran moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

831203-96-4

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C16H17N3O5/c20-13-3-1-2-12(10-13)11-17-6-8-18(9-7-17)16(21)14-4-5-15(24-14)19(22)23/h1-5,10,20H,6-9,11H2

InChI Key

HTZBQDOGWOTIAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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